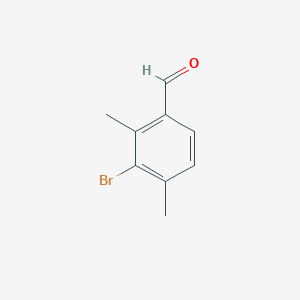

3-Bromo-2,4-dimethylbenzaldehyde

Description

Academic Significance and Research Gaps in Aromatic Halogenated Aldehyde Chemistry

The academic significance of aromatic halogenated aldehydes stems from their dual reactivity. The aldehyde group is a versatile handle for various transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the carbon-halogen bond allows for the introduction of diverse functionalities through cross-coupling reactions. This combination makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Despite their importance, several research gaps remain in the field. A primary challenge lies in achieving regioselective halogenation and formylation of polysubstituted aromatic rings. The development of more efficient and environmentally benign synthetic methods, particularly those that avoid harsh reagents and minimize waste, is an ongoing area of investigation. acs.orgrug.nlkpfu.ru Furthermore, a deeper understanding of the influence of substitution patterns on the reactivity of both the aldehyde and the halogen is needed to enable more predictable and controlled synthetic outcomes. The exploration of novel transformations of the aldehyde group in the presence of a halogenated aromatic ring, and vice versa, continues to be an active area of research. nih.gov

3-Bromo-2,4-dimethylbenzaldehyde as a Versatile Synthetic Intermediate

This compound is a prime example of a multifaceted synthetic intermediate. The strategic placement of the bromine atom and two methyl groups on the benzaldehyde (B42025) core influences its reactivity and provides a scaffold for the construction of more complex molecular architectures. The aldehyde functionality can readily participate in reactions such as Knoevenagel condensations and the formation of Schiff bases, which are precursors to various heterocyclic compounds. wisdomlib.org The bromine atom, on the other hand, serves as a key site for derivatization through reactions like Suzuki, Heck, and Sonogashira cross-couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This versatility makes this compound a valuable starting material for the synthesis of a range of target molecules, including potential pharmaceutical candidates and functional materials. The synthesis of various N-, O-, and S-heterocycles often utilizes aryl aldehydes as key starting materials. nih.gov

Comparative Analysis of Isomeric Bromo-dimethylbenzaldehydes in Chemical Synthesis

The isomeric relationship between different bromo-dimethylbenzaldehydes significantly impacts their chemical reactivity and synthetic utility. The electronic and steric effects of the substituents in different positions on the aromatic ring lead to variations in the reactivity of both the aldehyde and the bromo group. For instance, the position of the bromine atom relative to the electron-withdrawing aldehyde group and the electron-donating methyl groups will influence the ease of nucleophilic aromatic substitution and the efficiency of cross-coupling reactions. Theoretical studies on isomers of other organic compounds have shown that structural arrangements can lead to differences in physical and chemical properties. scirp.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 693285-59-5 | C₉H₉BrO | 213.07 |

| 4-Bromo-2,3-dimethylbenzaldehyde | 1114808-91-1 | C₉H₉BrO | 213.07 |

| 4-Bromo-2,6-dimethylbenzaldehyde | 5769-33-5 | C₉H₉BrO | 213.07 |

This table presents a comparison of the basic properties of isomeric bromo-dimethylbenzaldehydes. Data sourced from various chemical suppliers and databases. nih.govambeed.combldpharm.com

The steric hindrance around the aldehyde and bromo groups also plays a crucial role. For example, in 4-Bromo-2,6-dimethylbenzaldehyde, the two ortho-methyl groups sterically hinder the aldehyde group, potentially reducing its reactivity towards certain nucleophiles compared to its isomers. Conversely, the electronic environment of the bromine atom in this compound, being ortho to one methyl group and meta to the other and the aldehyde, presents a unique reactivity profile for cross-coupling reactions.

Historical Development of Synthetic Approaches to Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Gattermann-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, was an early method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride under pressure with a Lewis acid catalyst. numberanalytics.comslideshare.netcollegesearch.inscienceinfo.com This reaction, however, is generally limited to alkylbenzenes. collegesearch.inscienceinfo.com

The Gattermann reaction, also developed by Ludwig Gattermann, provides an alternative route using hydrogen cyanide and hydrogen chloride. wikipedia.org A significant modification to this reaction was the in-situ generation of hydrogen cyanide from zinc cyanide, making the procedure safer. wikipedia.org

The Vilsmeier-Haack reaction, reported by Anton Vilsmeier and Albrecht Haack in 1927, is another cornerstone in the synthesis of aromatic aldehydes. numberanalytics.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. wisdomlib.orgnumberanalytics.comnumberanalytics.com

More contemporary methods for the synthesis of substituted benzaldehydes often focus on improving efficiency, selectivity, and functional group tolerance. One such approach involves a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. acs.orgrug.nl This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. acs.orgrug.nl Another modern technique is the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal (B89532), using a soft Lewis acid catalyst like zinc chloride. kpfu.ru These modern approaches offer milder reaction conditions and broader substrate scope compared to the classical methods.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCKVJMBZBBHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693285-59-5 | |

| Record name | 3-bromo-2,4-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Routes for 3 Bromo 2,4 Dimethylbenzaldehyde

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine atom onto the 2,4-dimethylbenzaldehyde (B100707) scaffold. The primary challenge in this approach is achieving the desired regioselectivity, directing the incoming electrophile to the C-3 position of the benzene (B151609) ring. The existing methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The interplay of these electronic effects dictates the outcome of the substitution reaction.

Regioselective Bromination of 2,4-Dimethylbenzaldehyde

This approach is the most direct route to the target compound. It hinges on finding reaction conditions that favor bromination at the sterically hindered position between a methyl and an aldehyde group, and ortho to the other methyl group.

The use of controlled brominating agents is crucial for achieving regioselectivity. N-Bromosuccinimide (NBS) has been identified as an effective reagent for this transformation. Research has shown that the reaction of 2,4-dimethylbenzaldehyde with NBS in a mixed solvent system of N,N-dimethyl-formamide (DMF) and water can yield 3-Bromo-2,4-dimethylbenzaldehyde.

One documented procedure involves stirring the starting material with NBS in a DMF-H₂O (95:5, v/v) mixture. The reaction is initiated at room temperature and then heated for an extended period to ensure completion. chemicalbook.com This method, while direct, also produces other isomers, highlighting the challenge of regioselectivity. The desired 3-bromo isomer is typically separated from byproducts through purification techniques like recrystallization or column chromatography. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-Dimethylbenzaldehyde | N-Bromosuccinimide (NBS) | DMF-H₂O (95:5) | 20 - 80 | 36 | This compound | 17 |

The choice of catalyst and reaction conditions plays a pivotal role in directing the electrophilic attack of bromine on the aromatic ring. While a specific catalyst for the 3-bromination of 2,4-dimethylbenzaldehyde is not extensively documented in readily available literature, general principles of electrophilic aromatic substitution suggest that Lewis acid catalysts could influence the product distribution. However, the presence of the aldehyde group, which can coordinate with Lewis acids, complicates the reaction.

The solvent system also has a significant impact. The use of polar aprotic solvents like DMF, as seen in the NBS bromination, can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the regiochemical outcome. chemicalbook.com Various methods have been reported for the regioselective bromination of other activated aromatic compounds using different reagent systems, such as Br₂/SO₂Cl₂ over microporous catalysts or ethylenebis(N-methylimidazolium) ditribromide, which offer high efficiency and selectivity for specific isomers. researchgate.net The application of such systems to 2,4-dimethylbenzaldehyde could provide alternative routes to the desired product.

Side-Chain Bromination and Subsequent Functional Group Interconversion

An alternative, multi-step strategy involves the modification of the methyl side chains of a xylene derivative, followed by the introduction of the aldehyde functionality. This indirect route can sometimes offer better control over the final substitution pattern.

A plausible, though less direct, pathway could begin with the benzylic bromination of a suitably substituted toluene (B28343) derivative. For instance, one could start with 2-bromo-m-xylene (B44306). Benzylic bromination of one of the methyl groups using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) would yield a bromomethyl derivative. libretexts.orgyoutube.com This intermediate could then be oxidized to the aldehyde. However, controlling which methyl group is brominated and subsequent reactions can be complex.

A more conceptually straightforward, albeit lengthy, pathway involves:

Benzylic Bromination : Starting with an appropriate toluene derivative, one of the methyl groups is brominated at the benzylic position using NBS. youtube.com

Oxidation : The resulting benzyl (B1604629) bromide is then oxidized to an aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO).

Ring Bromination : The final step would be the regioselective bromination of the aromatic ring. The position of the final bromine atom would be directed by the existing substituents.

This approach is generally more complex and less efficient than direct formylation or bromination routes for this specific target molecule.

Formylation Approaches from Substituted Aromatic Precursors

This strategy introduces the aldehyde group onto an aromatic ring that already contains the required bromo and methyl substituents. This is often achieved via organometallic intermediates.

Grignard Reagent-Mediated Formylation of Brominated Xylene Derivatives

This powerful method involves the formation of a Grignard reagent from a brominated aromatic compound, which is then quenched with a formylating agent. walisongo.ac.id For the synthesis of this compound, a logical starting material would be 1,3-dibromo-2,4-dimethylbenzene.

The synthetic sequence is as follows:

Grignard Reagent Formation : The dibrominated precursor is reacted with magnesium turnings in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form the Grignard reagent. google.comrsc.org The reaction is often initiated with a small amount of iodine or dibromoethane. google.com One of the bromine atoms is converted into a magnesium bromide moiety (-MgBr).

Formylation : The prepared Grignard reagent is then reacted with an electrophilic formylating agent at low temperature. google.com N,N-dimethylformamide (DMF) is the most common and effective reagent for this purpose. walisongo.ac.id The organomagnesium compound attacks the carbonyl carbon of DMF.

Hydrolysis : The resulting intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final aldehyde product, this compound. walisongo.ac.idgoogle.com

This method's success relies on the clean formation of the Grignard reagent and its efficient reaction with the formylating agent. It is a widely used and reliable technique for introducing aldehyde groups onto aromatic rings. youtube.com

| Step | Reactants | Reagents | Solvent | Key Intermediate/Product |

|---|---|---|---|---|

| 1 | 1,3-Dibromo-2,4-dimethylbenzene | Mg, I₂ (cat.) | THF | (3-Bromo-2,4-dimethylphenyl)magnesium bromide |

| 2 | Grignard Reagent | N,N-Dimethylformamide (DMF) | THF | Aldehyde-adduct |

| 3 | Aldehyde-adduct | Aqueous Acid (e.g., HCl) | - | This compound |

Oxidative Formylation of Brominated Aromatic Methyl Groups

An alternative strategy involves the direct oxidation of a methyl group on a brominated xylene precursor, such as 3-bromo-o-xylene. This approach can be challenging due to the need for selective oxidation of one methyl group to an aldehyde without over-oxidation to a carboxylic acid or reaction at the other methyl group.

Aerobic oxidation utilizes molecular oxygen, often from the air, as the primary oxidant, making it a "greener" alternative. sci-hub.sersc.org These reactions typically require a catalyst, often a transition metal complex, to facilitate the transformation. For instance, the oxidation of toluene derivatives to benzaldehydes can be achieved using catalysts based on manganese, molybdenum, or zirconium at high temperatures. vedantu.com While specific applications to 3-bromo-2,4-dimethylbenzene are not widely documented, the principles of selective aerobic oxidation of methyl groups on substituted benzenes are established. acs.orgrsc.org The challenge lies in achieving high selectivity for the desired aldehyde.

Peroxy acids are another class of oxidants that can convert methyl groups to aldehydes, though this is less common than other methods. A more traditional, related approach is the side-chain bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., light), followed by hydrolysis of the resulting benzyl bromide. This two-step sequence, which can involve procedures like the Sommelet reaction (using hexamine), effectively achieves the oxidation of the methyl group. sciencemadness.orgorgsyn.org For example, p-bromobenzaldehyde can be prepared by the hydrolysis of p-bromobenzal bromide in the presence of calcium carbonate. orgsyn.org

Gattermann-Koch and Vilsmeier-Haack Reactions on Substituted Arenes

These classic named reactions introduce a formyl group onto an electron-rich aromatic ring through electrophilic aromatic substitution. vedantu.comwikipedia.org

The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, with a catalyst system like aluminum chloride (AlCl₃) and cuprous chloride (CuCl). vedantu.comwikipedia.orgtestbook.com This method generates a reactive formyl cation equivalent, [HCO]⁺, which then attacks the aromatic ring. vedantu.com A patent describes the formylation of m-xylene (B151644) and o-xylene (B151617) mixtures using CO in the presence of hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃) to produce 2,4-dimethylbenzaldehyde and 3,4-dimethylbenzaldehyde (B1206508), respectively. google.com Applying this to a suitable precursor like 2-bromo-1,3-dimethylbenzene would be a potential route, though the deactivating effect of the bromine atom must be considered. The Gattermann-Koch reaction is generally not suitable for phenol (B47542) or phenol ether substrates. wikipedia.orgtestbook.com

The Vilsmeier-Haack reaction is often more versatile for substituted arenes. wikipedia.orgorganic-chemistry.org It employs a milder formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comchemistrysteps.com The electrophile, a chloroiminium ion, is less reactive than the species in the Gattermann-Koch reaction, making it more selective. chemistrysteps.com For the synthesis of this compound, the starting material would be 2-bromo-1,3-dimethylbenzene. The electron-donating methyl groups activate the ring towards electrophilic substitution, directing the formylation to the C4 position (para to the C1-methyl and ortho to the C3-methyl), yielding the desired product. The reaction works best on electron-rich aromatic compounds. jk-sci.comchemistrysteps.com

| Reaction | Reagents | Precursor for this compound | Key Features |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | 2-Bromo-1,3-dimethylbenzene | High pressure required; not for phenols. wikipedia.orgtestbook.com |

| Vilsmeier-Haack | DMF, POCl₃ | 2-Bromo-1,3-dimethylbenzene | Milder conditions; works for electron-rich arenes. jk-sci.comchemistrysteps.com |

A comparative table of Gattermann-Koch and Vilsmeier-Haack reactions.

Advanced and Sustainable Synthetic Innovations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. rsc.org Research into the synthesis of aromatic aldehydes is exploring several innovative avenues:

Catalytic Carbonylation: Palladium-catalyzed reductive carbonylation of aryl halides offers an alternative to traditional methods. researchgate.net These processes can use various hydrogen donors instead of high-pressure hydrogen gas and can operate under milder conditions. researchgate.net A method for preparing benzaldehydes from iodobenzene (B50100) compounds using CO₂, a palladium catalyst, and a hydrosilane has been reported with high yields. google.com

Flow Chemistry: Continuous flow systems are particularly advantageous for highly exothermic reactions like Grignard reagent formation, as they offer superior heat transfer and mixing, improving safety and control. acs.org Inline monitoring techniques, such as IR spectroscopy, can be integrated to track reaction progress in real-time. acs.org

Photocatalysis: Light-driven reactions represent a green approach to chemical synthesis. nih.gov Photocatalytic methods are being developed for the selective oxidation of substrates to produce aromatic aldehydes, often using benign oxidants like oxygen under ambient temperature and pressure. nih.govnih.gov

Biocatalysis and Biomass Conversion: The sustainable production of aromatic aldehydes from renewable biomass sources is an area of active research. rsc.orgrsc.org Strategies involve the catalytic depolymerization of lignin (B12514952) followed by oxidation steps like ozonolysis to generate valuable aldehyde products. rsc.orgrsc.org

These advanced methodologies promise to make the synthesis of complex molecules like this compound more efficient and sustainable in the future.

Catalytic Approaches for C-H Functionalization to Introduce Aldehyde or Bromine Moieties

The synthesis of this compound can be approached through the strategic functionalization of a carbon-hydrogen (C-H) bond, a method that offers an atom-economical alternative to traditional multi-step syntheses. This can involve either the introduction of a bromine atom onto a 2,4-dimethylbenzaldehyde scaffold or the formylation of a 2-bromo-1,3-dimethylbenzene precursor.

Catalytic Bromination of 2,4-dimethylbenzaldehyde: The direct bromination of 2,4-dimethylbenzaldehyde is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The desired 3-position is ortho to the 2-methyl group and meta to the aldehyde group. Electrophilic aromatic substitution, such as bromination, typically requires a catalyst to polarize the bromine molecule, making it a more potent electrophile. libretexts.org A Lewis acid catalyst, like iron(III) bromide (FeBr₃), is commonly used for this purpose. libretexts.orgyoutube.com The catalyst interacts with Br₂, creating a highly electrophilic "Br⁺" species that can then attack the electron-rich benzene ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex, before loss of a proton restores aromaticity. libretexts.org The regioselectivity is a complex interplay between the activating and deactivating groups, and reaction conditions must be carefully controlled to favor the formation of the 3-bromo isomer.

Catalytic C-H Formylation of 2-Bromo-m-xylene: Alternatively, introducing the aldehyde group onto 2-bromo-m-xylene via direct C-H formylation is a modern approach. While traditional methods like the Vilsmeier-Haack or Gattermann-Koch reactions are effective, recent advancements focus on transition-metal-catalyzed C-H activation. researchgate.net These methods can offer higher selectivity under milder conditions. For instance, palladium-catalyzed ortho-C-H alkoxycarbonylation has been demonstrated for benzaldehydes using a transient directing group strategy, which could be adapted for formylation. researchgate.net Similarly, rhodium catalysis has been employed in cascade C-H functionalization reactions involving aldehydes. rsc.org A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has also been developed for direct aldehyde C-H functionalization, although this is typically for converting aldehydes to ketones, the principles of C-H activation are relevant. acs.orgnih.gov

Table 1: Catalytic Systems for Related Aromatic Functionalizations

| Transformation | Catalyst System | Substrate Type | Key Features | Reference |

| Aromatic Bromination | FeBr₃ | Benzene | Classic Lewis acid catalyst, generates Br⁺ electrophile. | libretexts.org |

| Aldehyde C-H Arylation | Photoredox/Nickel/HAT | Aldehydes | Synergistic catalysis for C-H functionalization under mild conditions. | acs.orgnih.gov |

| C-H Functionalization | Rhodium(III) | N-arylpyridin-2-amines | Cascade reaction involving C-H activation/cyclization. | rsc.org |

| C-H Alkoxycarbonylation | Palladium with Amino Acid TDG | Benzaldehydes | Utilizes a transient directing group for ortho-selectivity. | researchgate.net |

Micellar Catalysis and Phase Transfer Catalysis in Aqueous Media

Modern synthetic chemistry emphasizes the use of environmentally benign solvents, with water being the ultimate green solvent. Micellar and phase transfer catalysis are two powerful techniques that enable organic reactions in aqueous media. wikipedia.orgprepchem.com

Micellar Catalysis: Micellar catalysis involves the use of surfactants in water at concentrations above their critical micelle concentration. The surfactants self-assemble into micelles, which act as nanoreactors. prepchem.comunimib.it The hydrophobic core of the micelle can solubilize nonpolar organic substrates, like 2,4-dimethylbenzaldehyde, while the hydrophilic shell interfaces with the aqueous bulk. unimib.it This compartmentalization can lead to a high local concentration of reactants and catalysts, accelerating reaction rates and often allowing for milder reaction conditions. acs.org For the synthesis of this compound, the bromination of 2,4-dimethylbenzaldehyde could be performed in an aqueous solution containing a suitable surfactant. The catalyst and substrate would be concentrated within the micelles, where the reaction would proceed. acs.orgnih.gov

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique for reactions where reactants are located in different immiscible phases, such as an organic substrate in an organic solvent and an ionic reagent in an aqueous solution. wikipedia.orgoperachem.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the ionic species from the aqueous phase to the organic phase. wikipedia.orgoperachem.com In the context of bromination, an aqueous solution of a brominating agent like sodium hypobromite (B1234621) could be reacted with 2,4-dimethylbenzaldehyde in an organic solvent. The PTC would shuttle the hypobromite anion across the phase boundary to react with the aromatic substrate. This method avoids the need for anhydrous conditions and can lead to simplified workup procedures. wikipedia.org

Table 2: Examples of Aqueous Catalysis Systems

| Catalysis Type | Catalyst/Surfactant | Reaction Type | Mechanism | Reference |

| Micellar | TPGS-750-M | Sonogashira Coupling | Nanoparticles derived from FeCl₃ stabilized in micelles. | acs.org |

| Micellar | Sodium Dodecyl Sulfate (SDS) | Arene Acylation | Oxidative coupling in an aqueous SDS solution. | nih.gov |

| Phase Transfer | Quaternary Ammonium Salts | Nucleophilic Substitution | Transfers anions (e.g., CN⁻) from aqueous to organic phase. | operachem.com |

| Phase Transfer | Zeolites | Electrophilic Bromination | Can induce high para-selectivity in certain substrates. | nih.gov |

Solvent-Free and Mechanochemical Synthesis Techniques

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free and mechanochemical methods offer powerful alternatives to traditional solution-phase synthesis.

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.orgmdpi.com This technique can promote reactions between solid-state reactants in the absence of a solvent, reducing waste and often shortening reaction times. rsc.orgrsc.org The synthesis of aryl halides has been successfully demonstrated using mechanochemical methods. acs.orgrsc.org For example, a mechanochemical approach could involve milling solid 2,4-dimethylbenzaldehyde with a solid brominating agent like N-Bromosuccinimide (NBS). A related synthesis using NBS in a solvent has been reported, suggesting the feasibility of a solvent-free adaptation. chemicalbook.com In some cases, piezoelectric materials can be used as mechanoredox catalysts to facilitate reactions like fluorination of aryldiazonium salts, a principle that could be extended to other halogenations. dtu.dk

Solvent-Free Synthesis: Solvent-free reactions can also be conducted by heating a mixture of reactants without a solvent, provided the reactants are liquid or melt at the reaction temperature. This approach is simple and reduces the environmental impact associated with solvent use and disposal. The bromination of 2,4-dimethylbenzaldehyde could potentially be carried out under solvent-free conditions by heating the aldehyde with bromine and a catalyst, though careful temperature control would be necessary to manage selectivity and prevent side reactions.

Table 3: Solvent-Free and Mechanochemical Reaction Examples

| Technique | Reaction | Reactants/Catalyst | Key Features | Reference |

| Mechanochemistry | Hydrodehalogenation | Aryl halides, m-ZnO | Efficient reduction of aryl halides without bulk solvent. | rsc.orgrsc.org |

| Mechanochemistry | Sonogashira Coupling | Aryl halides, alkynes, Pd(OAc)₂ | Solvent-free C-C bond formation via ball milling. | mdpi.com |

| Mechanochemistry | Fluorination | Aryldiazonium salts, BaTiO₃ | Piezoelectric material acts as a redox catalyst. | dtu.dk |

| Solvent-Based | Bromination | Phenols, NBS | NBS in DMF-H₂O; potential for solvent-free adaptation. | chemicalbook.com |

Chemoenzymatic or Biocatalytic Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. Chemoenzymatic routes combine the best of chemical and biological catalysis to create efficient synthetic pathways.

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes capable of performing highly regioselective halogenation on a variety of aromatic substrates. researchgate.net These enzymes use flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to install a halogen atom at a specific position on an aromatic ring, a task that is often challenging to achieve with conventional chemical methods. researchgate.net A potential biocatalytic route to this compound could involve a tryptophan 7-halogenase-like enzyme, which has been shown to halogenate indole (B1671886) substrates. researchgate.net By engineering the enzyme's substrate-binding pocket, it might be possible to direct the bromination of 2,4-dimethylbenzaldehyde or a related precursor to the desired 3-position. Vanadium-dependent haloperoxidases represent another class of enzymes that could be employed for such transformations. emorychem.science

Enzymatic Aldehyde Synthesis: The final aldehyde functionality can also be installed enzymatically. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids directly to aldehydes, a transformation that can be difficult to control chemically due to over-reduction to the alcohol. mdpi.com A chemoenzymatic strategy could therefore involve the synthesis of 3-bromo-2,4-dimethylbenzoic acid, which is then converted to the target aldehyde in a final, highly selective biocatalytic step using a CAR. This approach has been successfully used to produce fragrance aldehydes. mdpi.com

Table 4: Biocatalytic Systems for Synthesis

| Enzyme Class | Reaction | Substrate Example | Key Features | Reference |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid Reduction | Cinnamic acid derivatives | Selective reduction to aldehydes, avoiding over-reduction to alcohols. | mdpi.com |

| Flavin-Dependent Halogenase (FDH) | Aromatic Halogenation | Tryptophan | Highly regioselective C-H halogenation under mild conditions. | researchgate.net |

| Vanadium Haloperoxidase (VPO) | Halogenation | Indoles | Enables decarboxylative halogenation and other transformations. | emorychem.science |

| 'Ene'-Reductase | C=C Bond Hydrogenation | Heteroaromatic Olefins | Can be combined with photoredox catalysts for photoenzymatic reactions. | emorychem.science |

Chemical Reactivity and Transformative Potential of 3 Bromo 2,4 Dimethylbenzaldehyde

Reactions Involving the Aldehyde Functional Group (–CHO)

The aldehyde group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) which is highly polarized. This polarity makes the carbonyl carbon an electrophilic site, prone to attack by nucleophiles. The general reactivity of the aldehyde can be influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

In the presence of alcohols, 3-Bromo-2,4-dimethylbenzaldehyde can form hemiacetals and acetals. The reaction is typically acid-catalyzed. The initial addition of one equivalent of alcohol to the aldehyde forms a hemiacetal. Further reaction with a second equivalent of alcohol, with the elimination of a water molecule, yields an acetal (B89532). For instance, the reaction with methanol (B129727) would yield this compound dimethyl acetal. These reactions are reversible.

Similarly, in the presence of water, the aldehyde can form a hydrate (B1144303), which is a geminal diol. However, the equilibrium for hydrate formation from aldehydes is often unfavorable unless there are strong electron-withdrawing groups on the aromatic ring.

| Reactant | Product | Reaction Type |

| Alcohol (e.g., Methanol) | Hemiacetal/Acetal | Nucleophilic Addition |

| Water | Hydrate (gem-diol) | Nucleophilic Addition |

Data derived from general principles of organic chemistry.

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 2-(3-bromo-2,4-dimethylphenyl)-2-hydroxyacetonitrile. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻) or a hydroxide, which deprotonates HCN to generate the nucleophilic cyanide anion. libretexts.org The reaction is reversible and generally exothermic. libretexts.org

Cyanohydrins are versatile synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups.

| Reactant | Product | Catalyst |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Base (e.g., KCN, NaCN) |

Data derived from general principles of cyanohydrin formation. libretexts.org

Condensation Reactions

Condensation reactions of aldehydes involve the reaction of the aldehyde with another molecule, often with the elimination of a small molecule like water.

This compound reacts with primary amines (R-NH₂) to form imines (also known as Schiff bases). libretexts.orglibretexts.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by a mild acid. masterorganicchemistry.com

With secondary amines (R₂NH), the reaction initially forms an iminium ion, which then loses a proton from an adjacent carbon to form an enamine. libretexts.orgmasterorganicchemistry.com The formation of both imines and enamines is reversible and the rate is pH-dependent, with an optimal pH typically between 4 and 5. libretexts.org

| Reactant | Product | Key Intermediate |

| Primary Amine (R-NH₂) | Imine | Carbinolamine |

| Secondary Amine (R₂NH) | Enamine | Iminium ion |

Data derived from general principles of imine and enamine formation. libretexts.orglibretexts.orgmasterorganicchemistry.com

As an aldehyde without α-hydrogens, this compound can participate in crossed or mixed Aldol condensations. It can react with another aldehyde or a ketone that possesses α-hydrogens in the presence of a base or acid catalyst. magritek.com The reaction involves the formation of a new carbon-carbon bond. For example, it can react with a ketone like acetone (B3395972) to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. magritek.com

| Reaction Type | Reactant 2 | Catalyst | Product Type |

| Aldol Condensation | Ketone/Aldehyde with α-H | Base or Acid | β-hydroxy carbonyl or α,β-unsaturated carbonyl |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Weak Base | α,β-unsaturated compound |

Data derived from general principles of Aldol and Knoevenagel condensations. magritek.comresearchgate.net

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are fundamental in organic chemistry for the formation of carbon-carbon double bonds. The aldehyde functional group in this compound serves as an excellent electrophile for such transformations, readily reacting with phosphorus-stabilized carbanions.

The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide, often referred to as a Wittig reagent. libretexts.orglumenlearning.com The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses into a four-membered oxaphosphetane ring. masterorganicchemistry.comstackexchange.com This ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comopenstax.org The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide used; unstabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes. stackexchange.comlibretexts.org For this compound, reaction with an unstabilized ylide like methylenetriphenylphosphorane (B3051586) would be expected to produce 1-bromo-2,4-dimethyl-3-vinylbenzene.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com This reaction almost exclusively produces (E)-alkenes, especially when the phosphonate is stabilized. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the aldehyde. wikipedia.org The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters), can be employed to favor the formation of (Z)-olefins. nrochemistry.com

The table below illustrates hypothetical olefination reactions with this compound.

| Reagent Type | Specific Reagent | Expected Major Product | Predominant Stereoisomer |

| Wittig (Unstabilized) | Methyltriphenylphosphonium bromide / n-BuLi | 1-Bromo-2,4-dimethyl-3-vinylbenzene | N/A |

| Wittig (Stabilized) | (Ethoxycarbonylmethyl)triphenylphosphonium bromide / Base | Ethyl 3-(3-bromo-2,4-dimethylphenyl)acrylate | E-isomer |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | Ethyl 3-(3-bromo-2,4-dimethylphenyl)acrylate | E-isomer |

| Still-Gennari (HWE) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS, 18-crown-6 | Methyl 3-(3-bromo-2,4-dimethylphenyl)acrylate | Z-isomer |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily transformed through both oxidation to a carboxylic acid and reduction to a primary alcohol, providing access to different classes of compounds.

Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. ncert.nic.in This transformation is a fundamental process in organic synthesis. mdpi.com For aromatic aldehydes like this compound, reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even milder oxidants like hydrogen peroxide can be effective. ncert.nic.inresearchgate.net An efficient and environmentally friendly method involves the use of Oxone as the oxidant. organic-chemistry.org The reaction converts the aldehyde group into a carboxyl group while leaving the aromatic ring and its substituents intact. The oxidation of this compound would yield 3-Bromo-2,4-dimethylbenzoic acid, a valuable intermediate for further derivatization.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 3-Bromo-2,4-dimethylbenzoic acid |

| This compound | Hydrogen Peroxide (H₂O₂) | 3-Bromo-2,4-dimethylbenzoic acid |

| This compound | Oxone | 3-Bromo-2,4-dimethylbenzoic acid |

The reduction of aldehydes to primary alcohols is a common and reliable transformation. scielo.org.mx The carbonyl group of this compound can be selectively reduced to a hydroxymethyl group, yielding (3-Bromo-2,4-dimethylphenyl)methanol. researchgate.net Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in NaBH₄ is a milder reagent that is highly selective for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic bromine substituent. Catalytic hydrogenation can also be employed. ncert.nic.in The resulting benzyl (B1604629) alcohol is a versatile intermediate that can be used in the synthesis of esters, ethers, and other derivatives.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (3-Bromo-2,4-dimethylphenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-2,4-dimethylphenyl)methanol |

| This compound | H₂ / Catalyst (e.g., Pd, Pt) | (3-Bromo-2,4-dimethylphenyl)methanol |

Reactivity of the Aromatic Bromine Substituent (–Br)

The bromine atom attached to the aromatic ring of this compound provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used transition metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org The reaction typically employs a palladium catalyst and a base. libretexts.org The bromine atom in this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups at the C3 position of the benzene (B151609) ring.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields, even with challenging substrates like heteroaryl boronic acids. nih.govmdpi.com The Suzuki-Miyaura coupling of this compound with a suitable boronic acid or boronic ester would produce a biaryl compound, a structural motif prevalent in pharmaceuticals and materials science. nih.gov

The table below presents potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

| Coupling Partner (Boronic Acid) | Catalyst/Base System (Typical) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-2,4-dimethylbenzaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-(4-Methoxyphenyl)-2,4-dimethylbenzaldehyde |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-(Pyridin-3-yl)-2,4-dimethylbenzaldehyde |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / K₃PO₄ | 2,4-Dimethyl-3-vinylbenzaldehyde |

Heck and Sonogashira Couplings for Alkene and Alkyne Derivatization

The presence of a bromine atom on the aromatic ring of this compound opens up avenues for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. Among the most powerful of these are the Heck and Sonogashira couplings, which allow for the introduction of alkene and alkyne functionalities, respectively. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simple precursors.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. For this compound, this reaction would lead to the formation of a substituted stilbene (B7821643) derivative, where the bromine atom is replaced by a vinyl group. The regioselectivity of the addition to the alkene is governed by the nature of the alkene substrate, with terminal alkenes generally yielding the E-isomer of the product.

The Sonogashira coupling , on the other hand, provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate. libretexts.org The coupling of this compound with a terminal alkyne would yield a 3-alkynyl-2,4-dimethylbenzaldehyde derivative. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org

The reactivity in these coupling reactions is influenced by the electronic and steric environment of the C-Br bond. In this compound, the presence of two electron-donating methyl groups and an electron-withdrawing aldehyde group can modulate the reactivity of the aryl bromide. The general conditions for these reactions are summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | 3-Vinyl-2,4-dimethylbenzaldehyde derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, Toluene (B28343) | 3-Alkynyl-2,4-dimethylbenzaldehyde derivative |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides, a transformation that is often challenging to achieve using classical methods due to harsh reaction conditions and limited substrate scope. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination would involve the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. Sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective in promoting the reductive elimination step of the catalytic cycle, leading to high yields of the desired aryl amine. wikipedia.org

The reaction is compatible with a wide variety of amines, including anilines, alkylamines, and heterocycles, allowing for the synthesis of a diverse range of 3-amino-2,4-dimethylbenzaldehyde derivatives. These products can serve as valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. nih.govresearchgate.net

A typical Buchwald-Hartwig amination of this compound can be represented by the following general scheme:

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Primary Alkylamine (R-NH₂) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(Alkylamino)-2,4-dimethylbenzaldehyde |

| Secondary Amine (R₂NH) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 3-(Dialkylamino)-2,4-dimethylbenzaldehyde |

| Aniline (Ar-NH₂) | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 3-(Arylamino)-2,4-dimethylbenzaldehyde |

Nucleophilic Aromatic Substitution Reactions under Harsh Conditions

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNA_r reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.orglibretexts.org

In this compound, the aldehyde group at the 1-position is a moderate electron-withdrawing group, while the methyl groups at the 2- and 4-positions are electron-donating. The bromine atom at the 3-position is not optimally activated for a classical SNA_r reaction, as it lacks an ortho or para electron-withdrawing substituent. Consequently, nucleophilic displacement of the bromide ion is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of highly reactive nucleophiles.

Under such forcing conditions, reactions with strong nucleophiles like alkoxides, thiolates, or amides could potentially lead to the substitution of the bromine atom. However, the high temperatures required may also lead to side reactions, such as decomposition or polymerization of the starting material or product. The aldehyde functionality itself could also be susceptible to reaction with the nucleophile, further complicating the reaction outcome. Therefore, while theoretically possible, the synthetic utility of SNA_r reactions with this compound is limited by the inherent low reactivity of the substrate and the potential for competing side reactions under the required harsh conditions.

Directed Ortho-Metalation and Related Aryl Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In this compound, the aldehyde group can potentially act as a DMG. However, aldehydes are also electrophilic and can be readily attacked by organolithium reagents. This presents a significant challenge, as the addition to the carbonyl group can compete with the desired ortho-deprotonation. To circumvent this issue, the aldehyde group can be temporarily converted into a more robust directing group that is less susceptible to nucleophilic attack. Common protecting groups that also serve as excellent DMGs include acetals, aminals, and oxazolines.

Alternatively, the use of a hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures can favor deprotonation over nucleophilic addition. nih.gov In the case of this compound, there are two potential sites for ortho-lithiation: the C5 and C1 positions are both ortho to the aldehyde group. However, the C1 position is already substituted with the aldehyde. Therefore, deprotonation would be expected to occur at the C5 position. It is also important to consider the possibility of halogen-metal exchange, where the organolithium reagent reacts with the C-Br bond. This process can compete with the desired deprotonation, and the relative rates of these two pathways depend on the specific substrate, organolithium reagent, and reaction conditions.

A plausible DoM strategy for this compound would first involve the protection of the aldehyde group, for example, as a dimethyl acetal. The resulting 3-bromo-1-(dimethoxymethyl)-2,4-dimethylbenzene could then be treated with an organolithium reagent to effect ortho-lithiation, followed by quenching with an electrophile. Subsequent deprotection of the acetal would then regenerate the aldehyde functionality.

Transformations of the Aromatic Methyl Groups (–CH₃)

Benzylic Functionalization and Selective Oxidation to Carboxylates or Aldehydes

The two methyl groups on the aromatic ring of this compound are susceptible to a variety of chemical transformations, particularly at the benzylic position. Benzylic functionalization, especially selective oxidation, can provide access to a range of valuable derivatives, including carboxylic acids and aldehydes.

The oxidation of benzylic methyl groups can be achieved using a variety of reagents. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl groups all the way to carboxylic acids. However, achieving selectivity between the two methyl groups at the C2 and C4 positions can be challenging. The methyl group at the C2 position is ortho to the aldehyde and may be sterically hindered, which could influence its reactivity compared to the methyl group at the C4 position. The electronic effects of the bromo and aldehyde substituents will also play a role in the reactivity of the benzylic C-H bonds.

More controlled oxidation to the aldehyde stage is also possible using milder reagents or specific reaction conditions. For example, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis can lead to the formation of the corresponding benzaldehyde (B42025) derivative. Again, achieving regioselectivity between the two methyl groups would be a primary concern.

| Reagent | Product(s) | Conditions |

| KMnO₄, heat | 3-Bromo-2-methyl-4-carboxybenzaldehyde, 3-Bromo-4-methyl-2-carboxybenzaldehyde, 3-Bromo-2,4-dicarboxybenzaldehyde | Basic, aqueous, heat |

| CrO₃, H₂SO₄ | 3-Bromo-2-methyl-4-carboxybenzaldehyde, 3-Bromo-4-methyl-2-carboxybenzaldehyde, 3-Bromo-2,4-dicarboxybenzaldehyde | Acidic, acetone |

| NBS, then H₂O | 3-Bromo-2-methyl-4-formylbenzaldehyde, 3-Bromo-4-methyl-2-formylbenzaldehyde | Radical initiator (e.g., AIBN), CCl₄ |

C(sp³)–H Activation Strategies and Their Regioselectivity

The direct functionalization of C(sp³)–H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical and efficient alternative to traditional multi-step transformations. For this compound, C(sp³)–H activation strategies could potentially allow for the selective functionalization of one of the two methyl groups.

The regioselectivity of C(sp³)–H activation is often directed by the presence of a nearby functional group. In this case, the aldehyde group could act as a directing group, favoring the functionalization of the ortho-methyl group at the C2 position. Various transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been developed for directed C-H activation. These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

For instance, a palladium-catalyzed C-H arylation could potentially couple the C2-methyl group with an aryl halide. The reaction would likely proceed through a cyclometalated intermediate where the palladium catalyst is coordinated to the aldehyde oxygen and has inserted into the ortho C-H bond of the methyl group. The regioselectivity would be highly dependent on the specific catalyst and ligand system employed.

Another approach could involve free radical-based C-H functionalization. For example, under photoredox catalysis, it might be possible to selectively generate a benzylic radical at one of the methyl groups, which could then be trapped by a suitable radical acceptor. The regioselectivity in such a process would be governed by the relative stability of the two possible benzylic radicals and any directing effects from the substituents on the aromatic ring.

The development of C(sp³)–H activation strategies for molecules like this compound is an active area of research, and the ability to selectively functionalize one of the methyl groups would provide a powerful tool for the synthesis of complex and diverse molecular structures.

Halogenation of Methyl Groups under Radical or Electrophilic Conditions

The presence of two methyl groups on the aromatic ring of this compound offers sites for further functionalization through halogenation. The reaction conditions—specifically, the choice between radical and electrophilic pathways—dictate the outcome of where the halogen atom is introduced.

Under radical conditions , typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), halogenation occurs selectively at the benzylic positions of the methyl groups. This is known as benzylic halogenation. The mechanism involves the abstraction of a hydrogen atom from a methyl group to form a relatively stable benzyl radical. This radical then reacts with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to form the corresponding benzyl halide. This process does not affect the aromatic ring itself, as it avoids the disruption of the stable delocalized π-electron system. libretexts.org The reaction can proceed to replace one, two, or all three hydrogen atoms on a methyl group, leading to mono-, di-, or tri-halogenated products. libretexts.org The reaction with NBS and AIBN is a standard method for achieving benzylic bromination. rsc.org

Conversely, electrophilic halogenation targets the aromatic ring. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), and occurs in the absence of UV light. libretexts.org The catalyst polarizes the halogen molecule (e.g., Br₂ or Cl₂), creating a strong electrophile that attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. The existing substituents on the ring—the bromo, aldehyde, and two methyl groups—direct the position of the incoming halogen. However, this method will not result in the halogenation of the methyl groups themselves. For the specific transformation of the methyl groups, radical conditions are required.

The selective halogenation of the methyl groups of this compound under radical conditions is a powerful tool for introducing new functionalities. The resulting benzyl halides are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide range of other groups.

Table 1: Expected Products of Radical Halogenation of this compound This table illustrates the potential products from the selective radical halogenation of the methyl groups. The precise product distribution would depend on the stoichiometry of the halogenating agent and the specific reaction conditions.

| Starting Material | Reagents | Conditions | Potential Product(s) |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux in CCl₄ | 3-Bromo-2-(bromomethyl)-4-methylbenzaldehyde, 3-Bromo-4-(bromomethyl)-2-methylbenzaldehyde, 3-Bromo-2,4-bis(bromomethyl)benzaldehyde |

| This compound | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | Reflux in Benzene | 3-Bromo-2-(chloromethyl)-4-methylbenzaldehyde, 3-Bromo-4-(chloromethyl)-2-methylbenzaldehyde, 3-Bromo-2,4-bis(chloromethyl)benzaldehyde |

Cascade and Domino Reactions Incorporating Multiple Functional Groups

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. beilstein-journals.org These reactions are highly efficient, minimizing solvent waste and purification steps, and can rapidly generate molecular complexity from simple starting materials. beilstein-journals.org

The aldehyde functional group in this compound makes it a prime candidate for participation in such cascade sequences, typically acting as an electrophile. Many sophisticated cascade reactions are initiated by the reaction of an aldehyde. For instance, the Enders triple cascade reaction involves the sequential reaction of an aldehyde, a nitroalkene, and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, to form stereochemically complex cyclohexene (B86901) derivatives. beilstein-journals.orgbeilstein-journals.org Another example is the oxa-Michael-initiated cascade, where aldehydes react with other components under basic conditions to yield complex bridged structures. nih.gov

While specific examples of this compound participating in documented cascade reactions are not prominent in the literature, its structure possesses the necessary functional handles. The aldehyde group can react with a nucleophile to initiate a sequence. For example, in an organocatalyzed cascade, a chiral amine could condense with an enolizable aldehyde to form an enamine, which could then act as a nucleophile. Alternatively, the amine could condense with an α,β-unsaturated aldehyde to form an iminium ion, a potent electrophile.

The potential for this compound to be incorporated into such elegant reaction sequences is significant. Its aldehyde group can serve as the electrophilic trigger, while the bromo- and methyl-substituted aromatic core would be carried through the transformations, resulting in highly functionalized, complex final products. The development of cascade reactions involving this specific building block would represent a novel and efficient strategy for synthesizing intricate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information on the chemical environment, connectivity, and spatial relationships within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The analysis for 3-Bromo-2,4-dimethylbenzaldehyde begins with the known spectrum of its parent compound, 2,4-dimethylbenzaldehyde (B100707).

The ¹H NMR spectrum of 2,4-dimethylbenzaldehyde features a singlet for the aldehydic proton, distinct signals for the aromatic protons, and singlets for the two methyl groups. chemicalbook.com The introduction of a bromine atom at the C-3 position drastically simplifies the aromatic region. The remaining two aromatic protons (at C-5 and C-6) are no longer coupled to each other and are expected to appear as singlets.

The aldehydic proton signal is anticipated to remain a singlet, with a slight shift influenced by the new electronic environment. The two methyl group protons will also remain as singlets but may experience minor shifts due to the altered electron density in the benzene (B151609) ring. Isomeric purity can be readily assessed, as any contamination with other isomers would result in a more complex pattern of aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 2,4-dimethylbenzaldehyde Data Data for 2,4-dimethylbenzaldehyde sourced from ChemicalBook. chemicalbook.com

| Proton Assignment | 2,4-dimethylbenzaldehyde δ (ppm) | Predicted this compound δ (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.17 | ~10.2 | Singlet |

| Aromatic H-6 | ~7.65 | ~7.7 | Singlet |

| Aromatic H-5 | ~7.13 | ~7.2 | Singlet |

| Aromatic H-3 | ~7.03 | - | - |

| Methyl (-CH₃ at C-2) | ~2.60 | ~2.6 | Singlet |

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. The analysis of the ¹³C NMR spectrum of this compound is based on the known data for 2,4-dimethylbenzaldehyde and the predictable effects of bromine substitution.

The most significant change is expected for the C-3 carbon, which is directly bonded to the electronegative bromine atom, causing its signal to shift. The signals for the adjacent carbons (C-2 and C-4) will also be affected. The aldehydic carbonyl carbon and the methyl carbons will show less significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from available literature. chemicalbook.com

| Carbon Assignment | Predicted this compound δ (ppm) |

|---|---|

| Aldehyde (-CHO) | ~192 |

| C-1 | ~135 |

| C-2 | ~142 |

| C-3 | ~125 |

| C-4 | ~145 |

| C-5 | ~130 |

| C-6 | ~134 |

| Methyl (-CH₃ at C-2) | ~20 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the absence of cross-peaks between the aromatic proton signals would confirm that they are not adjacent, consistent with the 1,2,3,4-tetrasubstituted pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the signals for the C-5/H-5 and C-6/H-6 pairs, as well as the methyl carbons and their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:

The aldehydic proton (H-C=O) showing correlations to C-1 and C-2.

The C-2 methyl protons showing correlations to C-1, C-2, and C-3.

The C-4 methyl protons showing correlations to C-3, C-4, and C-5.

The aromatic H-5 showing correlations to C-3, C-4, and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It would reveal correlations between the aldehydic proton and the C-2 methyl protons, as well as between the C-2 methyl protons and the H-6 proton, confirming their spatial arrangement.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra are highly specific and serve as a "molecular fingerprint," while also allowing for the identification of characteristic functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is predicted based on the analysis of 2,4-dimethylbenzaldehyde. ias.ac.in Key absorption bands include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, aldehyde, and methyl groups, and skeletal vibrations of the benzene ring. The introduction of bromine will add a characteristic C-Br stretching vibration, typically found in the lower frequency region of the spectrum (600-500 cm⁻¹). The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).

Table 3: Predicted Key FTIR Absorption Bands for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from Venkoji (1984). ias.ac.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H Stretch | 2980-2870 | Medium |

| Aldehyde C-H Stretch | 2850-2750 | Weak (often two bands) |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-H Bending | 1470-1370 | Medium |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the light scattered by a molecule. Vibrations that are symmetric and involve a change in polarizability, such as aromatic ring breathing modes, tend to be strong in Raman spectra.

Table 4: Predicted Key FT-Raman Bands for this compound Reference data for 2,4-dimethylbenzaldehyde sourced from Venkoji (1984). ias.ac.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Methyl C-H Stretch | 2980-2870 | Strong |

| Aldehyde C=O Stretch | ~1690 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Compound Names

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, with the molecular formula C9H9BrO, HRMS provides a highly accurate mass measurement, allowing differentiation from other molecules with the same nominal mass. The predicted monoisotopic mass is 211.98367 Da. uni.lu HRMS analysis can confirm this value with high precision, typically to within a few parts per million (ppm), solidifying the molecular formula. The technique can also be used to analyze various ionized forms (adducts) of the molecule.

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.99095 | 134.0 |

| [M+Na]+ | 234.97289 | 147.5 |

| [M-H]- | 210.97639 | 141.2 |

| [M+K]+ | 250.94683 | 136.6 |

| [M]+ | 211.98312 | 154.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures and identifying isomers of substituted benzaldehydes. While specific experimental GC-MS data for this compound is not detailed in readily available literature, analysis of related compounds such as 3-bromobenzaldehyde and 2,4-dimethylbenzaldehyde allows for prediction of its likely fragmentation patterns under electron ionization (EI). nist.govnih.gov

The mass spectrum would be expected to show a prominent molecular ion peak [M]+. Due to the presence of bromine, a characteristic isotopic pattern would be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the 79Br and 81Br isotopes). Key fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]+

Loss of the formyl group (-CHO): [M-29]+

Loss of a bromine atom: [M-79/81]+

Loss of a methyl group (-CH3): [M-15]+

X-ray Diffraction (XRD) Studies for Solid-State Molecular Structure and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal lattice. This analysis requires the successful growth of a high-quality single crystal of the compound.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related derivatives provide valuable insight into the structural features that can be expected. For example, the crystal structure of 4-bromobenzaldehyde has been determined, revealing detailed information about bond lengths, angles, and intermolecular interactions within its crystal lattice. researchgate.net In another study, the molecular structure of an azide-functionalized 7-bromofluorene-2-carbaldehyde was verified by XRD, showcasing the power of this technique to confirm complex molecular architectures. beilstein-journals.org

An XRD study of this compound would precisely measure the C-Br, C-C, and C=O bond lengths and the geometry of the benzene ring, which may show slight distortions due to substituent effects. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as halogen bonding (C-Br···O) or π-π stacking, which govern the crystal packing arrangement. The substitution of a hydrogen atom with a bulky bromine atom can noticeably alter the supramolecular landscape compared to the unsubstituted parent molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound typically exhibit two main types of absorption bands in the UV region.

π → π* Transitions: These are high-intensity absorptions (large molar absorptivity, ε) arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. For benzaldehyde (B42025), these transitions are typically observed at shorter wavelengths.

n → π* Transitions: These are lower-intensity absorptions (small ε) occurring at longer wavelengths. They involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. uobabylon.edu.iq The presence of two electron-donating methyl groups and a halogen atom (bromine) on the benzaldehyde scaffold influences the electronic transitions. Substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uobabylon.edu.iq

While the specific UV-Vis spectrum for this compound is not available, data for benzaldehyde and related substituted compounds can be used for prediction. Benzaldehyde exhibits a strong π → π* transition and a weaker n → π* transition. researchgate.net The methyl and bromo substituents on this compound are expected to cause a bathochromic shift of the π → π* band compared to unsubstituted benzaldehyde due to their influence on the molecule's electronic structure. acs.org

| Transition Type | Typical Wavelength Range | Relative Intensity (ε) | Description |

|---|---|---|---|

| π → π | ~240-280 nm | High | Excitation of π electrons in the aromatic ring and carbonyl group. libretexts.org |

| n → π | ~300-350 nm | Low | Excitation of a non-bonding electron from the carbonyl oxygen. researchgate.net |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies through Potential Energy Surface Exploration:

For a molecule like 3-Bromo-2,4-dimethylbenzaldehyde, computational chemists could also investigate the mechanisms of various chemical reactions it might undergo. By mapping the potential energy surface, they can identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways and kinetics.

While the foundational principles of these computational methods are well-established, their specific application to this compound is not documented in the available scientific literature. The absence of such studies means that detailed data tables and in-depth discussions on its computed properties and reactivity are not available at this time. Future computational research will be necessary to fill this knowledge gap and provide a comprehensive theoretical understanding of this particular chemical compound.

Transition State Characterization for Synthetic Pathways

The synthesis of substituted benzaldehydes often involves multiple steps and the potential for various isomeric products. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the reaction coordinates and characterizing the transition states of synthetic pathways leading to this compound.